2-(aminomethyl)-N-ethylaniline dihydrochloride
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Overview
Description
2-(Aminomethyl)-N-ethylaniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with an ethyl group on the nitrogen atom. This compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and stability for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-ethylaniline dihydrochloride can be achieved through several methods. One common approach involves the alkylation of N-ethylaniline with formaldehyde and subsequent reduction. The general steps are as follows:
Alkylation: N-ethylaniline is reacted with formaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield 2-(aminomethyl)-N-ethylaniline.
Salt Formation: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N-ethylaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Produces quinones or nitroso compounds.
Reduction: Yields reduced amines or modified aromatic rings.
Substitution: Results in halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(Aminomethyl)-N-ethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials requiring specific amine functionalities.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-ethylaniline dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- N-ethyl-2-aminobenzamide
- N-ethyl-2-aminobenzylamine
Uniqueness
2-(Aminomethyl)-N-ethylaniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an aminomethyl group and an ethyl group on the nitrogen atom provides a balance of reactivity and stability, making it suitable for various synthetic and research applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their work, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(aminomethyl)-N-ethylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-11-9-6-4-3-5-8(9)7-10;;/h3-6,11H,2,7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZJIZYJNVGMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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